molecular formula C13H23NO5 B3115001 O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate CAS No. 206111-36-6

O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B3115001
CAS No.: 206111-36-6
M. Wt: 273.33 g/mol
InChI Key: AKHBRSJRXLGZJK-ZJUUUORDSA-N
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Description

O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. The process begins with the preparation of the piperidine ring, followed by the introduction of tert-butyl and ethyl ester groups at the 1 and 4 positions, respectively. The hydroxyl group is introduced at the 3 position through a stereoselective reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 3 position can form hydrogen bonds with target molecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • O1-tert-butyl O4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate

Uniqueness

O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBRSJRXLGZJK-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
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O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
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O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 4
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O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 5
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 6
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate

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